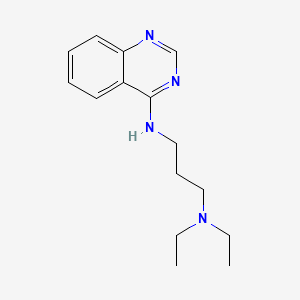
4-(3-Diethylaminopropylamino)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Diethylaminopropylamino)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Diethylaminopropylamino)quinazoline typically involves the reaction of quinazoline derivatives with diethylaminopropylamine. One common method includes the use of a microwave-assisted reaction, which has been shown to be efficient and yields high purity products . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .
化学反应分析
Types of Reactions: 4-(3-Diethylaminopropylamino)quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
科学研究应用
4-(3-Diethylaminopropylamino)quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
作用机制
The mechanism of action of 4-(3-Diethylaminopropylamino)quinazoline involves its interaction with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Quinazolinone: Another derivative of quinazoline with similar biological activities.
4-(3-Diethylaminopropylamino)quinazolinone: A closely related compound with slight structural differences.
Prazosin: A quinazoline derivative used as an antihypertensive agent.
Uniqueness: 4-(3-Diethylaminopropylamino)quinazoline is unique due to its specific diethylaminopropylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and bioavailability, making it a promising candidate for further research and development .
属性
分子式 |
C15H22N4 |
|---|---|
分子量 |
258.36 g/mol |
IUPAC 名称 |
N',N'-diethyl-N-quinazolin-4-ylpropane-1,3-diamine |
InChI |
InChI=1S/C15H22N4/c1-3-19(4-2)11-7-10-16-15-13-8-5-6-9-14(13)17-12-18-15/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,16,17,18) |
InChI 键 |
WSNJCFGWYFJTCL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC1=NC=NC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
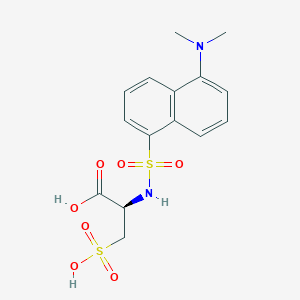

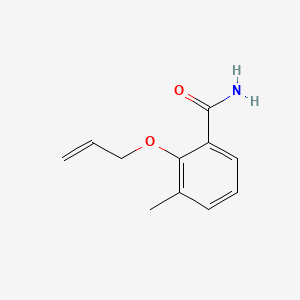
![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)
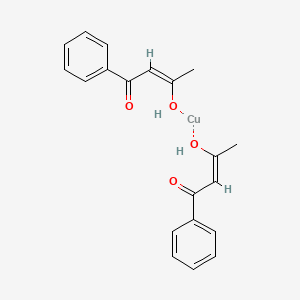
![8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B13819722.png)
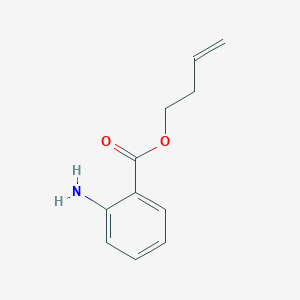
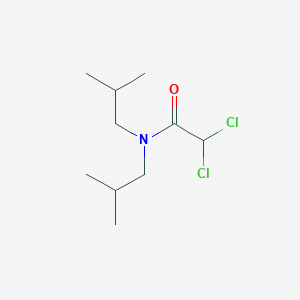
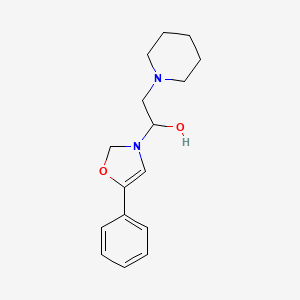
![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
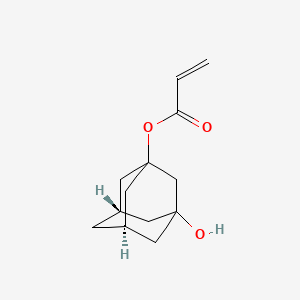
![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)
